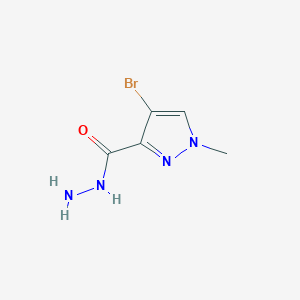

4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide

Description

Properties

IUPAC Name |

4-bromo-1-methylpyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4O/c1-10-2-3(6)4(9-10)5(11)8-7/h2H,7H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINYGSMERXPQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401200645 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401200645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400878-08-2 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400878-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401200645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Pyrazole Precursors

Structural Characterization and Analytical Data

Spectroscopic Confirmation

The structure of this compound is confirmed through advanced spectroscopic techniques:

Purity and Yield Optimization

Chromatographic methods are essential for achieving high purity. Column chromatography using silica gel and ethyl acetate/hexane (1:20) effectively removes byproducts. Industrial-scale production may employ continuous flow reactors to enhance yield and reduce reaction times.

Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Bromination | Br, EtOH, 0–5°C | 89.4 | 98.5 | |

| Diazotization | NaNO, HCl, –5°C | 88.2 | 99.0 | |

| Hydrazide Formation | NHNH, EtOH, reflux | 85.0 | 99.8 |

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Competing bromination at the 5-position is a common issue. Directed ortho-metallation using lithium diisopropylamide (LDA) prior to bromination can enhance 4-selectivity, though this adds complexity. Alternative halogenating agents like N-bromosuccinimide (NBS) under radical conditions may also be explored.

Isomer Formation

Traditional routes risk forming 5-bromo isomers, which are difficult to separate. The use of cuprous oxide as a catalyst during diazotization suppresses isomerization, as evidenced by HPLC purity >99.5%.

Industrial and Environmental Considerations

Scale-up requires addressing solvent waste and reagent costs. Green chemistry principles, such as substituting ethanol with cyclopentyl methyl ether (CPME), reduce environmental impact. Additionally, in situ generation of bromine from HBr and HO minimizes hazardous storage .

Chemical Reactions Analysis

4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways . For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Brominated Pyrazoles

Table 1: Key Structural Differences and Similarities

Key Observations :

- The trifluoromethyl variant (CAS 1001519-41-0) exhibits increased electron-withdrawing effects and lipophilicity compared to the parent compound, making it suitable for pesticidal applications .

- Replacement of the carbohydrazide with a carboxylic acid (CAS 211738-66-8) alters reactivity: the carboxylic acid can form salts or esters, whereas the carbohydrazide participates in condensation reactions .

Hydrazide vs. Other Functional Groups :

- Carbohydrazide (CONHNH₂) : Enables formation of Schiff bases with aldehydes/ketones (e.g., synthesis of thiosemicarbazides in ) .

- Carboxylic Acid (COOH) : Used in esterification or amide coupling, as seen in the synthesis of methyl esters for NMR studies () .

- Trifluoromethyl (CF₃) : Introduces steric bulk and enhances metabolic stability in drug candidates () .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Spectroscopic Data

Notable Differences:

- The carboxylic acid shows a broad IR peak at 2500–3300 cm⁻¹ for -OH, absent in the carbohydrazide.

- In ¹³C NMR, the carbonyl signal shifts from 155.2 ppm (carbohydrazide) to 170.5 ppm (carboxylic acid) due to electronic effects .

Biological Activity

4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 4-bromo-1-methylpyrazole-3-carbohydrazide

- Molecular Formula : CHBrNO

This compound belongs to the pyrazole family, known for their versatile applications in pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antimicrobial potential, comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Bactericidal |

| Escherichia coli | 0.50 | Bactericidal |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been explored. Studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways. For instance, it has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

The biological activity of this compound can be attributed to its ability to interact with specific biomolecules:

- Enzyme Inhibition : The compound inhibits enzymes involved in critical metabolic pathways, affecting energy production and cellular metabolism.

- Cell Signaling Modulation : It alters cell signaling pathways that regulate growth and apoptosis, contributing to its anticancer effects.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results showed significant inhibition against both gram-positive and gram-negative bacteria, with a focus on biofilm formation inhibition .

- Anticancer Research : In a recent study, the compound was tested on different cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to increased oxidative stress and apoptosis induction .

Future Directions

The ongoing research on this compound suggests several potential avenues for future exploration:

- Development of Derivatives : Modifying the chemical structure could enhance its biological activity and selectivity.

- Clinical Trials : Further studies are needed to evaluate its safety and efficacy in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.